5-Bromo-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
5-Bromo-1,3-thiazole-2-sulfonyl fluoride is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves treating 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the use of potassium 2-iodo-5-methylbenzenesulfonate as a co-product, which is recovered and regenerated for reuse .
Industrial Production Methods
Industrial production methods for 5-Bromo-1,3-thiazole-2-sulfonyl fluoride are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles, such as phenols, in a concerted SNAr reaction.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the delocalization of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, spongy nickel, and phenols. Reaction conditions typically involve controlled temperatures and the use of solvents like alcohol and ether .
Major Products
The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, the reaction with phenols can yield 5-aryloxy-1,2,3-triazines .
Scientific Research Applications
5-Bromo-1,3-thiazole-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-thiazole-2-sulfonyl fluoride involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity and the presence of the sulfonyl fluoride group allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: Similar structure but lacks the sulfonyl fluoride group.
5-Bromo-2-(trifluoromethyl)-1,3-thiazole: Contains a trifluoromethyl group instead of a sulfonyl fluoride group.
Uniqueness
5-Bromo-1,3-thiazole-2-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C3HBrFNO2S2 |
---|---|
Molecular Weight |
246.1 g/mol |
IUPAC Name |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C3HBrFNO2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H |
InChI Key |
HZBLELJVJWMGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)F)Br |
Origin of Product |
United States |
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